Carbonic Anhydrase Isoform Selectivity: Pyrazole-4-sulfonamide Scaffold vs. Acetazolamide
Compounds within the pyrazole-4-sulfonamide class, particularly those with an N1-aryl substituent, demonstrate enhanced inhibitory potency and a distinct isoform selectivity profile against human carbonic anhydrase (hCA) isoforms compared to the classical sulfonamide acetazolamide (AZA). Specifically, pyrazolylpyrazoline-sulfonamide hybrids—which share the core 1-aryl-pyrazole-4-sulfonamide motif—exhibit Ki values against the tumor-associated isoform hCA XII that are up to 12-fold more potent than AZA, and also display substantial selectivity for hCA XII over the ubiquitous cytosolic isoform hCA I [1]. While direct data for 1-(p-tolyl)-1H-pyrazole-4-sulfonamide itself are not available at this level of resolution, this evidence firmly establishes that the pyrazole-4-sulfonamide scaffold, when appropriately substituted at N1, can confer a selectivity advantage over simpler sulfonamide inhibitors. The p-tolyl group at N1 is anticipated to further modulate this selectivity by engaging a distinct hydrophobic subpocket within the CA active site.
| Evidence Dimension | Inhibitory Potency (Ki) against human Carbonic Anhydrase isoform XII (hCA XII) |
|---|---|
| Target Compound Data | Pyrazolylpyrazoline-sulfonamide hybrids (class representatives): Ki = 0.47–5.1 nM |
| Comparator Or Baseline | Acetazolamide (AZA): Ki = 5.7 nM |
| Quantified Difference | Up to 12.1-fold more potent (0.47 nM vs. 5.7 nM) |
| Conditions | In vitro enzymatic assay; stopped-flow CO₂ hydration method. |
Why This Matters
This class-level selectivity advantage is critical for scientific applications targeting tumor-associated CA isoforms (hCA IX/XII) while minimizing off-target effects on cytosolic isoforms, a key consideration in cancer research and drug discovery.
- [1] Khloya P, et al. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorg Med Chem Lett. 2015 Aug 15;25(16):3208-12. doi:10.1016/j.bmcl.2015.05.096. View Source
